Cas no 1804305-38-1 (2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile
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- インチ: 1S/C8H4F4N2O2/c9-7-6(16-8(10,11)12)4(1-2-13)5(15)3-14-7/h3,15H,1H2
- InChIKey: PPZCAURZSCTPSE-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=CN=1)O)CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 288
- トポロジー分子極性表面積: 66.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029100010-1g |
2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile |
1804305-38-1 | 97% | 1g |
$1,490.00 | 2022-04-02 |
2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
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2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
Introduction to 2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804305-38-1) and Its Applications in Modern Chemical Biology
2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1804305-38-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a fluorine atom, hydroxyl group, and trifluoromethoxy substituent, presents a versatile scaffold for the development of novel bioactive molecules.
The significance of this compound lies in its potential applications across multiple domains, particularly in the synthesis of pharmacologically relevant molecules. The presence of a fluorine atom in the pyridine ring enhances the metabolic stability and binding affinity of the resulting derivatives, making it an attractive candidate for drug discovery. Furthermore, the hydroxyl and trifluoromethoxy groups introduce functionalities that can be further modified through various chemical transformations, enabling the creation of diverse chemical libraries for high-throughput screening.
In recent years, there has been a surge in research focused on harnessing the properties of fluorinated heterocycles for medicinal chemistry applications. Studies have demonstrated that fluorine atoms can significantly influence the pharmacokinetic properties of drug candidates, including their solubility, bioavailability, and metabolic clearance. The incorporation of fluorine into biological targets has been shown to enhance receptor binding affinity and reduce susceptibility to enzymatic degradation. Consequently, compounds like 2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile are increasingly being explored as key intermediates in the synthesis of next-generation therapeutics.
The trifluoromethoxy group in this compound adds another layer of complexity and functionality, contributing to its utility as a building block in organic synthesis. This moiety is known to improve lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the hydroxyl group provides a site for further derivatization, allowing chemists to tailor the compound’s properties for specific biological targets. These structural features make 2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile a valuable asset in the pharmaceutical industry.
One of the most compelling aspects of this compound is its potential role in developing inhibitors targeting enzymes involved in critical biological pathways. For instance, pyridine derivatives have been extensively studied for their activity against kinases and other enzyme families implicated in cancer and inflammatory diseases. The fluorinated and hydroxylated pyridine scaffold provides a unique interaction surface with biological targets, potentially leading to the discovery of novel therapeutic agents with improved efficacy and selectivity.
Recent advancements in computational chemistry have further enhanced the utility of compounds like 2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile. Molecular modeling techniques allow researchers to predict how these molecules will interact with biological targets at an atomic level. This predictive power has accelerated the drug discovery process by enabling virtual screening of large chemical libraries before experimental synthesis. The integration of machine learning algorithms has further refined these predictions, making it possible to identify promising candidates with higher accuracy and efficiency.
The versatility of 2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile extends beyond its role as an intermediate in drug synthesis. It has also been explored as a precursor in materials science applications, where fluorinated pyridines contribute to the development of advanced materials with unique electronic properties. These materials are particularly relevant in the field of organic electronics, where they serve as components in light-emitting diodes (LEDs), photovoltaic cells, and other optoelectronic devices.
In conclusion, 2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804305-38-1) represents a fascinating compound with broad applications across chemical biology and pharmaceutical research. Its structural features make it an ideal candidate for developing novel bioactive molecules with enhanced metabolic stability and binding affinity. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play a pivotal role in shaping the future of drug discovery and development.
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